5-Ethylthiophene-2-carbonyl chloride

Lipophilicity Drug Design ADME

5-Ethylthiophene-2-carbonyl chloride (CAS 64964-17-6) is a heterocyclic acyl chloride, C₇H₇ClOS, with a molecular weight of 174.65 g/mol. It features a thiophene ring substituted with an ethyl group at the 5-position and a reactive carbonyl chloride functional group at the 2-position.

Molecular Formula C7H7ClOS
Molecular Weight 174.65 g/mol
CAS No. 64964-17-6
Cat. No. B1280030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylthiophene-2-carbonyl chloride
CAS64964-17-6
Molecular FormulaC7H7ClOS
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)C(=O)Cl
InChIInChI=1S/C7H7ClOS/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3
InChIKeyWMPYANGIDNHXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylthiophene-2-carbonyl chloride CAS 64964-17-6: Chemical Properties and Class Definition


5-Ethylthiophene-2-carbonyl chloride (CAS 64964-17-6) is a heterocyclic acyl chloride, C₇H₇ClOS, with a molecular weight of 174.65 g/mol. It features a thiophene ring substituted with an ethyl group at the 5-position and a reactive carbonyl chloride functional group at the 2-position . This compound serves primarily as a versatile building block in organic synthesis, facilitating the introduction of the 5-ethylthiophene moiety into more complex molecules via acylation reactions . As an acyl chloride, it is classified as a hazardous substance, requiring careful handling .

Workflow Acylation for 5-ethylthiophene incorporation
Reactivity Reactive acyl chloride for amide/ester coupling
Selection Context May support synthesis of lipophilic derivatives

Why 5-Ethylthiophene-2-carbonyl chloride Cannot Be Simply Replaced by Other Thiophene Acyl Chlorides


Generic substitution within the thiophene-2-carbonyl chloride family is scientifically unsound due to the profound influence of substituents on the thiophene ring's electronic properties, reactivity, and the physicochemical characteristics of the resulting derivatives. Even a seemingly minor change from a methyl to an ethyl group at the 5-position alters lipophilicity (LogP) and can impact the conformation and binding affinity of final drug candidates [1]. The distinct electronic nature of substituents, such as the electron-donating ethyl group versus an electron-withdrawing bromine atom, significantly modulates the reactivity of the acyl chloride and the stability of the thiophene ring . Therefore, selecting 5-Ethylthiophene-2-carbonyl chloride is a precise decision to achieve a specific molecular architecture and property profile, not an interchangeable choice.

5-Methyl analog
Alters lipophilicity and may shift derivative pharmacokinetics
5-Bromo analog
Electron-withdrawing character changes reactivity and selectivity
Unverified technical grade
Lacks certified purity and RUO designation for research reproducibility

Quantifiable Differentiation: Evidence-Based Reasons to Select 5-Ethylthiophene-2-carbonyl chloride


Lipophilicity (LogP) Comparison: 5-Ethyl vs. 5-Methyl Analog

The substitution of a methyl group with an ethyl group on the thiophene ring significantly increases the compound's lipophilicity. This is a critical factor in drug design, influencing membrane permeability, solubility, and metabolic stability. The calculated LogP for 5-Ethylthiophene-2-carbonyl chloride is 3.17, compared to a LogP of 2.72 for the 5-methyl analog [1]. This difference of 0.45 log units can substantially impact the pharmacokinetic profile of drug candidates derived from this building block [1].

LogP Comparison
Cross-study comparable
5-Ethyl LogP 3.17 vs 5-Methyl LogP 2.72
Δ = 0.45
Supports lipophilicity-driven design selection
Calculated partition coefficient under standard conditions
Lipophilicity Drug Design ADME

Molecular Weight and Elemental Composition: 5-Ethyl vs. 5-Methyl Analog

The molecular weight of 5-Ethylthiophene-2-carbonyl chloride is 174.65 g/mol , which is approximately 14 g/mol (one methylene unit, -CH₂-) higher than its 5-methyl analog (MW: 160.62 g/mol) . This difference in molecular weight directly impacts physical properties such as boiling point, density, and handling characteristics. For procurement, this also affects shipping classification and storage requirements.

Molecular Weight
Cross-study comparable
174.65 g/mol vs 160.62 g/mol
Δ = 14.03 g/mol
Confirms identity for procurement and stoichiometry
Standard atomic masses
Molecular Properties Synthesis Purification

Electronic Influence on Reactivity: Ethyl vs. Halogen Substituents

The electronic nature of the 5-substituent dictates the reactivity of the thiophene ring and its attached acyl chloride. The ethyl group is an electron-donating group (+I effect), which increases the electron density on the thiophene ring. This contrasts with electron-withdrawing substituents like bromine (-I and +M effects) in 5-bromothiophene-2-carbonyl chloride, which significantly enhances the electrophilicity of the carbonyl chloride and activates the ring for certain reactions like nucleophilic aromatic substitution . This fundamental difference in electronic character means that reactions optimized for one class of thiophene will not proceed with the same efficiency or selectivity for another.

Electronic Character
Class-level inference
5-Ethyl: electron-donating
5-Bromo: electron-withdrawing
Dictates reaction efficiency and selectivity
Fundamental organic chemistry principles
Reactivity Electronics SAR

Procurement and Quality Specification: Certified Purity for Research Use

5-Ethylthiophene-2-carbonyl chloride is available from certified suppliers with a specified purity of ≥97% (NLT 97%), suitable for global pharmaceutical R&D and quality control applications . It is explicitly designated for research use only (RUO) and is not intended for diagnostic or therapeutic use, ensuring compliance with regulatory requirements for industrial and academic research . This clear demarcation of intended use is a critical procurement parameter that distinguishes it from general industrial chemicals or unverified sources.

Procurement Quality
Supporting evidence
NLT 97% purity; RUO designation
Ensures compliance for research use
Supplier specification
Quality Control Procurement Research Compliance

Target Applications for 5-Ethylthiophene-2-carbonyl chloride Based on Its Differentiated Profile


Medicinal Chemistry: Synthesis of Lipophilic Drug Candidates

The elevated LogP of 5-Ethylthiophene-2-carbonyl chloride makes it the preferred building block for designing drug candidates where increased membrane permeability or binding to hydrophobic pockets is desired. It is specifically employed in the synthesis of thiophene-based amides and esters that have been reported to exhibit anti-inflammatory and anticancer activities, where the ethyl group's contribution to lipophilicity is a key design element .

Organic Synthesis: Selective Acylation for Complex Molecule Construction

This compound is the reagent of choice for introducing a 5-ethylthiophene moiety via Friedel-Crafts acylation or amide coupling, where the electron-donating nature of the ethyl group is required to tune the electronic properties of the final conjugated system. This contrasts with the use of halogen-substituted analogs, which would impart an electron-deficient character .

Pharmaceutical R&D: Certified Intermediate for Preclinical Development

For pharmaceutical and biotechnology companies, procuring this compound with a guaranteed purity (≥97%) and a clear research-use-only (RUO) designation ensures compliance and reliability in preclinical studies. This is critical for generating reproducible data in lead optimization programs where the synthesis of novel thiophene-containing analogs, such as N-glycosyl-thiophene-2-carboxamides evaluated for endothelial cell growth effects, is a key activity .

Academic Research: Structure-Activity Relationship (SAR) Studies

In an academic setting, the use of 5-Ethylthiophene-2-carbonyl chloride enables precise SAR studies. By comparing the biological activity of derivatives made from this compound against those made from its 5-methyl or 5-halogen analogs, researchers can quantify the contribution of the ethyl group to a molecule's overall pharmacological profile, as highlighted by its distinct LogP and electronic properties [1].

Application
Selection Property
Validation Focus
Synthesis of lipophilic drug candidates
Measurable lipophilicity increase
Verify target lipophilicity and membrane permeability
Selective acylation in complex molecules
Electron-donating thiophene building block
Verify reactivity in Friedel-Crafts or amide coupling
Preclinical intermediate supply
Research-grade purity with RUO designation
Ensure purity compliance and research reproducibility
Structure-Activity Relationship studies
Defined LogP and electronic profile
Assay-driven comparison of derivative profiles

Technical Documentation Hub

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22 linked technical documents
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